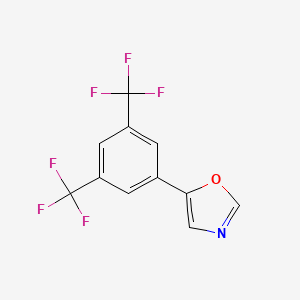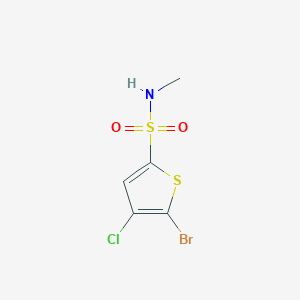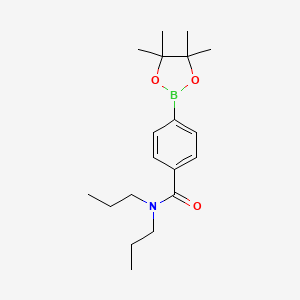
N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound. It is a pale yellow to off-white powder . It is similar to “N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide”, which is a second-generation BTK inhibitor Acalabrutinib intermediate .
Synthesis Analysis
The synthesis of similar compounds involves nucleophilic substitution reactions . The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by FTIR, 1H NMR, 13C NMR, and MS spectroscopies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 168.04 g/mol . Other properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are also provided for similar compounds .Aplicaciones Científicas De Investigación
N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been used in a variety of scientific research applications, such as in the study of enzyme inhibition and protein-protein interactions. It has also been used to study the structure and function of proteins, as well as the regulation of gene expression. In addition, this compound has been used in the study of the effects of drugs on cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is not yet fully understood. However, it is thought to act as an inhibitor of enzymes, as well as a modulator of protein-protein interactions. It is also believed to have an effect on the structure and function of proteins, as well as the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, modulate protein-protein interactions, and regulate gene expression. In addition, it has been found to have an effect on cell growth and differentiation, as well as on the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several advantages for laboratory experiments. It is a highly stable compound and can be stored for long periods of time without degradation. Additionally, it is relatively easy to synthesize and can be produced in high yields. However, it is important to note that this compound is not soluble in water and must be dissolved in an organic solvent prior to use.
Direcciones Futuras
For N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide research include further studies into the mechanism of action, as well as the development of new applications for the compound. Additionally, research into the biochemical and physiological effects of this compound could lead to new therapeutic treatments. Finally, further research into the synthesis and storage of this compound could lead to more efficient production methods.
Métodos De Síntesis
N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be synthesized using a number of methods. The most common method is the condensation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride with N,N-dipropylbenzamide. This reaction produces the desired product in high yields. Other methods for synthesizing this compound include the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride with N,N-dipropylbromobenzamide, or the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl bromide with N,N-dipropylbenzamide.
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO3/c1-7-13-21(14-8-2)17(22)15-9-11-16(12-10-15)20-23-18(3,4)19(5,6)24-20/h9-12H,7-8,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVJEOQXHZUQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(CCC)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

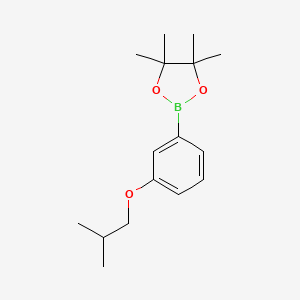
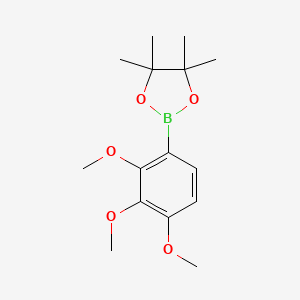
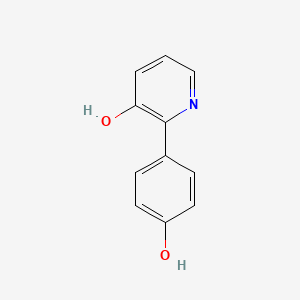
![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)
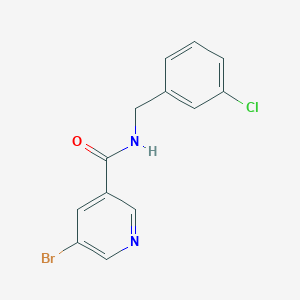



![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)
![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)
